(E)-4-(Dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide, commonly known as DMABN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
DMABN exerts its biological effects by targeting the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. DMABN inhibits the activity of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of memory and learning, and anti-inflammatory effects. DMABN has also been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMABN is its potent biological activity, making it a useful tool for studying various biological processes. However, DMABN is also a highly reactive compound, which can lead to non-specific effects and toxicity. Therefore, careful consideration should be given to the concentration and duration of DMABN treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for DMABN research, including the development of DMABN-based drugs for cancer therapy and neurodegenerative diseases, the elucidation of its molecular targets and signaling pathways, and the optimization of its pharmacological properties. Additionally, the use of DMABN in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Synthesemethoden
DMABN can be synthesized by reacting 3-hydroxy-4-phenylbutan-2-one with dimethylamine and acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with 2-bromoacetyl bromide and triethylamine to obtain DMABN.
Wissenschaftliche Forschungsanwendungen
DMABN has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DMABN has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, DMABN has been found to enhance memory and learning, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's. In drug discovery, DMABN has been used as a lead compound to develop new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(17-16(20)10-7-11-18(2)3)15(19)12-14-8-5-4-6-9-14/h4-10,13,15,19H,11-12H2,1-3H3,(H,17,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWUESTNSKLMB-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(3-hydroxy-4-phenylbutan-2-yl)but-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.